Sorbitan monooleate

Descripción general

Descripción

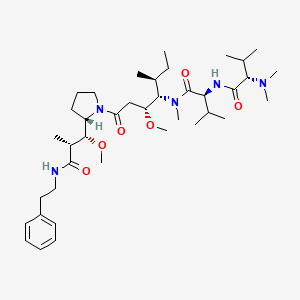

Sorbitan Monooleate is a fatty acid ester with the molecular formula C24H44O6 . It is also known by other names such as Span 80 and Arlacel 80 . It is used in various applications as a nonionic emulsifier, stabilizer, and surfactant .

Synthesis Analysis

Sorbitan Monooleate is a partial oleate ester of Sorbitol and its mono- and dianhydrides . It is derived from sorbitan, which is also used to produce polysorbates . Upon saponification, it yields not less than 72.0% and not more than 78.0% of fatty acids, and not less than 25.0% and not more than 31.0% of polyols (w/w) .Molecular Structure Analysis

The IUPAC name for Sorbitan Monooleate is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate . Its molecular weight is 428.6 g/mol . The effect of the molecular structure of sorbitan monoester surfactants on the formation of simple three-component creams has been presented .Chemical Reactions Analysis

Sorbitan oleates, which are fatty acid esters, will undergo hydrolysis under alkaline conditions and reshape sorbitan and salts of oleic acid . Sorbitan esters (Spans) are nonionic surfactants that are derived from sorbitan – the precursor also used to produce polysorbates .Physical And Chemical Properties Analysis

Sorbitan Monooleate has a molecular weight of 428.6 g/mol . It is a fatty acid ester . The density of Sorbitan Monooleate is 0.986 g/mL .Aplicaciones Científicas De Investigación

Emulsifier in Cosmetics, Food, and Medicine

- Field : Cosmetics, Food, and Medicine .

- Application : Sorbitan monooleate is a kind of emulsifier with excellent performance, which is widely used in cosmetics, food, and medicine .

- Method : It is synthesized by the esterification reaction of oleic acid with water-loss sorbitol . The optimum conditions of sorbitol etherification reaction were as follows: the concentration of catalyst Z1 was 1.1%, the reaction temperature was 150°C, the reaction time was 90 minutes .

- Results : The synthesized span80 product showed the advantages of lighter color, lower viscosity, and better fluidity, etc .

Protection and Rehydration of Yeast Cells

- Field : Biotechnology .

- Application : Sorbitan monooleate is used in yeast laboratory strains to protect them from excess drying and also helps rehydrate yeast cells .

Dispersant and Corrosion Inhibitor

- Field : Industrial Applications .

- Application : It can be used as a dispersant and as a corrosion inhibitor .

Excipient and Intravenous Osmotic Diuretic

- Field : Pharmaceutical .

- Application : Sorbitan monooleate has important uses as an excipient and intravenous osmotic diuretic .

Stabilizer in Biopharmaceutical Products

- Field : Biopharmaceutical .

- Application : Polysorbates (PS), commonly known as Tween™, are some of the most extensively used excipients and protein stabilisers in biopharmaceutical products worldwide .

- Results : In recent years a range of issues and safety concerns have appeared when using them for stabilising biopharmaceutical products including precipitation, particle formation, and adverse biological effects .

Nonionic Emulsifier, Stabilizer, and Surfactant

- Field : Laboratory Research .

- Application : Sorbitan monooleate is used in laboratory research applications as a nonionic emulsifier, stabilizer, and surfactant .

Cosmetics and Personal Care Products

- Field : Cosmetics and Personal Care .

- Application : Sorbitan monooleate is found in a range of products, including face-cream, sunscreen, nail polish, fragrance, toothpaste, soap, and detergents .

Food Industry

- Field : Food Industry .

- Application : It is used in food items such as salad dressings, baked goods, sauce, jam, chocolate, butter, and vegetable protein products .

Industrial Applications

- Field : Industrial Applications .

- Application : Sorbitan monooleate is used in industrial applications such as paints, coatings, lubricants, metalworking fluids, textile, plastics industry, dye, and adhesive .

Textile Industry

Plastics Industry

Paints and Coatings

Safety And Hazards

Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . Sorbitan Monooleate is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to Sorbitan Monooleate via inhalation .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKJDSIEKMTRX-AAZCQSIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027397 | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] | |

| Record name | Sorbitan monooleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sorbitan Monooleate | |

CAS RN |

1338-43-8 | |

| Record name | Sorbitan monooleate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, mono-(9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORBITAN MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)